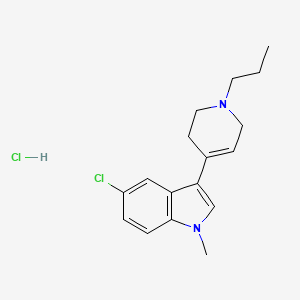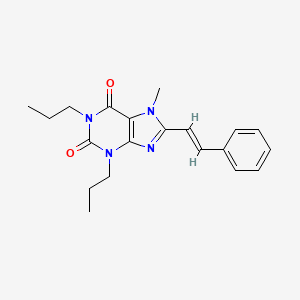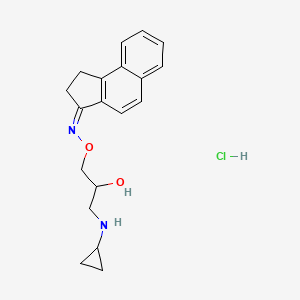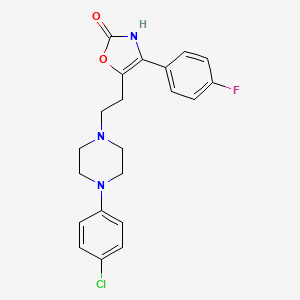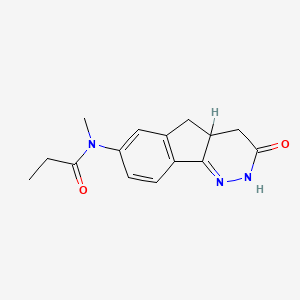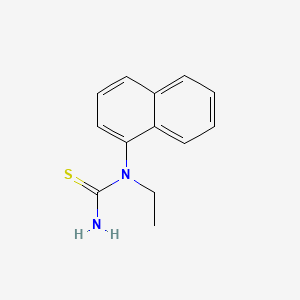
N-Ethyl-N-1-naphthylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N-1-naphthylthiourea is an organic compound with the molecular formula C13H14N2S This compound is known for its unique structure, which includes a naphthyl group attached to a thiourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Ethyl-N-1-naphthylthiourea can be synthesized through several methods. One common synthetic route involves the reaction of 1-naphthylamine with ethyl isothiocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The industrial production methods ensure that the compound is produced efficiently and cost-effectively .
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N-1-naphthylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.
Substitution: The naphthyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated derivatives of this compound.
Applications De Recherche Scientifique
N-Ethyl-N-1-naphthylthiourea has been explored for various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a stabilizer in certain chemical processes
Mécanisme D'action
The mechanism of action of N-Ethyl-N-1-naphthylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The naphthyl group enhances the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-N-1-naphthylthiourea
- N-Phenyl-N-1-naphthylthiourea
- N-Benzyl-N-1-naphthylthiourea
Uniqueness
N-Ethyl-N-1-naphthylthiourea is unique due to its specific ethyl substitution, which affects its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for specific applications .
Propriétés
Numéro CAS |
4366-50-1 |
|---|---|
Formule moléculaire |
C13H14N2S |
Poids moléculaire |
230.33 g/mol |
Nom IUPAC |
1-ethyl-1-naphthalen-1-ylthiourea |
InChI |
InChI=1S/C13H14N2S/c1-2-15(13(14)16)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3,(H2,14,16) |
Clé InChI |
KIJJAHDWPAWNGH-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=CC=CC2=CC=CC=C21)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


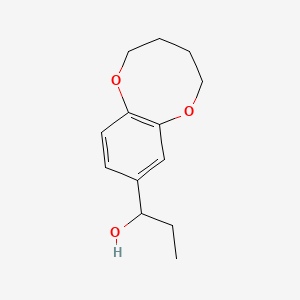
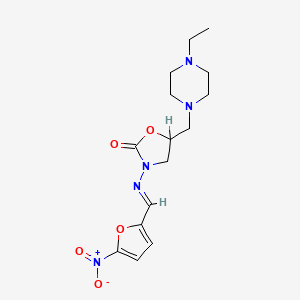
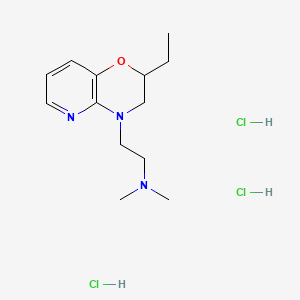



![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12748865.png)

